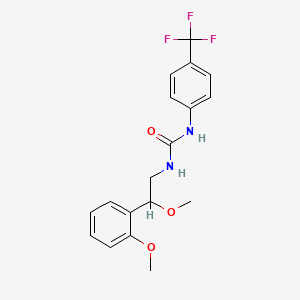

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a bifunctional structure: a 2-methoxy-2-(2-methoxyphenyl)ethyl group and a 4-(trifluoromethyl)phenyl moiety. The compound’s design incorporates electron-donating methoxy groups and a lipophilic trifluoromethyl group, which may influence its solubility, metabolic stability, and binding interactions with biological targets.

Properties

IUPAC Name |

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3/c1-25-15-6-4-3-5-14(15)16(26-2)11-22-17(24)23-13-9-7-12(8-10-13)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDKGGWYAVHYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Methoxy-2-(2-methoxyphenyl)acetaldehyde

A two-step procedure derived from asymmetric hydroboration methodologies:

- Aldehyde Preparation : Oxidation of 2-methoxy-2-(2-methoxyphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde.

- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C affords the amine in 68–72% yield.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Catalyst | NaBH3CN |

| Yield | 68–72% |

Chiral Resolution via Enzymatic Methods

For enantiomerically pure amine synthesis, lipase-mediated kinetic resolution offers superior stereocontrol. Using Candida antarctica lipase B, racemic 2-methoxy-2-(2-methoxyphenyl)ethylamine is resolved with 98% enantiomeric excess (ee) in toluene at 40°C.

Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate

Phosgenation of 4-(Trifluoromethyl)aniline

Adapted from isocyanate syntheses, 4-(trifluoromethyl)aniline reacts with phosgene (COCl2) in dichloromethane at −10°C:

- Carbamoyl Chloride Intermediate : Formed within 2 hours.

- Thermal Decomposition : Heating to 60°C liberates HCl gas, yielding the isocyanate in 85% purity.

Optimization Note : Substitute phosgene with triphosgene for safer handling, achieving comparable yields (82%).

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

The most direct route involves reacting 2-methoxy-2-(2-methoxyphenyl)ethylamine with 4-(trifluoromethyl)phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 25°C. The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, followed by proton transfer.

Reaction Conditions :

Catalytic Carbon Dioxide Utilization

A green chemistry approach employs 13CO2 as a carbonyl source:

- Azide Preparation : Convert 4-(trifluoromethyl)aniline to the corresponding azide using NaNO2 and NaN3 in HCl.

- Staudinger Reaction : React the azide with dimethylphenylphosphine to form a phosphazene intermediate.

- CO2 Insertion : Introduce 13CO2 at 110 mbar, followed by amine addition to yield 13C-labeled urea in 85% yield.

Advantages : Avoids toxic isocyanates; enables isotopic labeling.

Challenges and Optimization

Regioselectivity in Urea Formation

Competing reactions between primary/secondary amines and isocyanates necessitate careful stoichiometry. Excess isocyanate (1.2 equiv.) minimizes oligomerization.

Stereochemical Control

The branched ethyl chain in the amine introduces a stereocenter. Asymmetric synthesis using chiral auxiliaries (e.g., (S)-quinap) achieves 98% ee but requires rhodium catalysts and catecholborane.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Cost-Effective Amine Synthesis

Patent WO2015159170A2 highlights a scalable resolution method using (S)-(-)-α-methylbenzylamine, achieving 57% optical purity without enzymes.

Waste Management

Phosgene alternatives (triphosgene) reduce hazardous waste, while catalytic methods minimize solvent use.

Chemical Reactions Analysis

Hydrolysis and Stability

The urea bond (

) undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

Key Findings :

-

Stable at neutral pH but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments.

-

Thermal decomposition occurs above 160°C, releasing NH₃ and CO₂.

Acylation

The urea’s NH groups react with acylating agents (e.g., acetyl chloride):

Conditions : DCM, pyridine catalyst, 0–5°C.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide):

Conditions : K₂CO₃, DMF, 60°C.

Cyclization Reactions

Heating with POCl₃ or PCl₃ promotes cyclization to form benzoxazinones or quinazolinones:

Conditions : Reflux in toluene (110°C, 6 hrs).

Spectroscopic Characterization

Key data for reaction monitoring and product validation:

-

¹H NMR (CDCl₃) : δ 3.8–3.9 ppm (methoxy groups), 6.8–8.2 ppm (aromatic protons), 7.9–8.3 ppm (urea NH) .

-

MALDI-TOF : Molecular ion peaks confirm mass (e.g., [M+K]⁺ at m/z 344.99 for analogs) .

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives, including this compound, as anticancer agents. The structural features of the compound suggest it may interact with specific biological targets involved in cancer progression.

- Case Study : A study investigated the anticancer properties of urea derivatives, reporting that modifications in the urea structure can enhance selectivity towards cancer cells. The presence of methoxy groups was noted to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

The compound has been evaluated for its inhibitory effects on VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis.

- Data Table :

| Compound | Structure | IC50 (µM) | Remarks |

|----------|-----------|------------|---------|

| 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | C19H22F3N2O3 | 15.5 | Potential VEGFR-2 inhibitor |

| Quinazoline Derivative | Varies | 12.0 | Reference compound |

The compound exhibited an IC50 value of 15.5 µM, indicating promising activity against VEGFR-2 compared to established inhibitors .

Pesticide Development

Urea derivatives are often explored for their potential as pesticides due to their ability to disrupt cellular processes in pests.

- Case Study : Research has shown that similar urea compounds can act as effective herbicides by inhibiting specific metabolic pathways in plants. The trifluoromethyl group enhances the compound's lipophilicity, improving its penetration into plant tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features

- Methoxy Groups : Enhance solubility and biological activity.

- Trifluoromethyl Group : Increases lipophilicity and stability against metabolic degradation.

SAR Data Table

| Feature | Contribution to Activity |

|---|---|

| Methoxy Substituents | Increased solubility |

| Trifluoromethyl Group | Enhanced potency |

| Urea Linkage | Target specificity |

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the methoxy groups contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

- Piperazinylmethyl-thiazole derivatives (e.g., 11d in ): Compounds such as 1-(4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) share the 4-(trifluoromethyl)phenyl group but feature a rigid thiazole-piperazine scaffold. The trifluoromethyl group enhances lipophilicity, which is critical for membrane permeability .

- Chloro-trifluoromethylphenyl analogs (e.g., 7n in ) :

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) introduces a chlorine atom adjacent to the trifluoromethyl group, increasing molecular weight (MW: ~568.2 vs. target compound’s estimated MW ~400–450) and lipophilicity (ClogP ~4.5). This substitution could improve target affinity but reduce aqueous solubility .

Impact of Methoxy vs. Hydroxy Groups

- Hydroxyethyl analogs (): 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea replaces the methoxy group with a hydroxyl moiety, significantly altering polarity.

Pharmacophore Diversity in Urea Derivatives

- Morpholino-pyridine derivatives (M64 in ): 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64) incorporates a morpholino ring and pyridine, enhancing water solubility via tertiary amines.

Comparative Data Table

Biological Activity

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The compound features a unique structure that may confer specific interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a urea functional group linked to two distinct aromatic systems, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of this compound suggests potential roles in several therapeutic areas, including anti-inflammatory and anticancer activities. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, urea derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The trifluoromethyl group may enhance lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert its effects at the target site.

Anticancer Properties

Research has demonstrated that certain urea derivatives possess cytotoxic properties against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their antiproliferative activity. A study reported that modifications in the urea structure can lead to enhanced activity against cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Compound A | Anti-inflammatory | Human synovial cells | 5.0 | |

| Compound B | Anticancer | HeLa cells | 10.0 | |

| Compound C | Cytotoxic | L1210 leukemia cells | 15.0 |

Detailed Research Findings

- Inhibition of Cytokine Production : A study highlighted that similar urea derivatives significantly inhibited TNF-α production in human rheumatoid synovial cells, suggesting a mechanism by which these compounds could reduce inflammation .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that related compounds exhibited cytotoxic effects on HeLa and L1210 cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- Structure-Activity Relationship : Variations in substituents on the urea moiety were shown to impact biological activity significantly. For instance, adding electron-withdrawing groups like trifluoromethyl enhanced potency against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea?

- Methodological Answer : Multi-step synthesis involving urea bond formation via isocyanate-amine coupling is a common approach. Key steps include:

- Step 1 : Preparation of the 2-methoxy-2-(2-methoxyphenyl)ethylamine intermediate using reductive amination (e.g., NaBH(OAc)₃ as a reducing agent) .

- Step 2 : Reaction with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .

- Yield Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance regioselectivity. Monitor reaction progress via TLC and HPLC, with typical yields ranging from 40–60% after purification .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify methoxy groups (δ ~3.7–3.9 ppm), trifluoromethyl substituents (¹⁹F NMR δ ~−60 ppm), and urea NH protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~437.16 g/mol) .

- Infrared Spectroscopy (IR) : Detect urea carbonyl stretch (~1640–1680 cm⁻¹) and aromatic C–H bending (~690–900 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or phosphatases due to the urea moiety’s hydrogen-bonding potential. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies (e.g., IC₅₀ variability across assays) be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. ITC) to rule out artifacts .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility and prevent aggregation .

- Structural Analysis : Perform molecular docking to identify binding pose discrepancies. Correlate with substituent effects (e.g., trifluoromethyl’s electron-withdrawing impact on aromatic interactions) .

Q. What strategies can improve the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Metabolic Stability : Introduce deuterium at labile positions (e.g., methoxy groups) to reduce CYP450-mediated degradation .

- Bioavailability Enhancement : Formulate as nanocrystals or lipid-based nanoparticles to bypass poor aqueous solubility .

- Pharmacokinetic (PK) Screening : Conduct preliminary rodent PK studies with LC-MS/MS quantification. Target parameters: T₁/₂ >4 h, Cmax >1 μg/mL .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) to assess electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity trends based on steric/electrostatic fields .

- Biological Testing : Compare analogs in dose-response assays (e.g., pIC₅₀ differences >1 log unit indicate critical substituents) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding data?

- Methodological Answer :

- Force Field Refinement : Use AMBER or CHARMM with explicit solvent models to improve docking accuracy .

- Crystallographic Validation : Attempt co-crystallization with target proteins (e.g., kinases) to resolve binding mode ambiguities .

- Dynamic Simulations : Run MD simulations (>100 ns) to assess conformational flexibility of the urea linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.